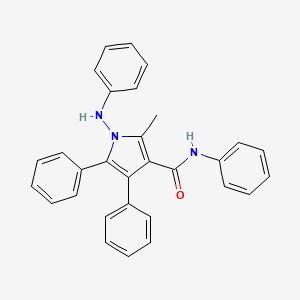![molecular formula C9H10N6 B14376831 N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For instance, using o-phenylenediamine dihydrochloride under microwave conditions can produce benzimidazoles with high efficiency . Additionally, environmentally benign solvents like water and renewable methine sources such as D-glucose are used in oxidative cyclization strategies .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and as an inhibitor of various enzymes involved in metabolic pathways.
Mecanismo De Acción
The mechanism of action of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal subunits .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, which shares the core structure but lacks the hydrazinylidenemethyl and carboximidamide groups.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
N-Heterocyclic Carbenes (NHCs): Compounds with a similar imidazole ring structure but different substituents, used as ligands in coordination chemistry.
Uniqueness
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidenemethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H10N6 |
|---|---|
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide |
InChI |
InChI=1S/C9H10N6/c10-8(12-5-13-11)9-14-6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,14,15)(H2,10,12,13) |
Clave InChI |
VRIXHRWVCLHOHV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)C(=N/C=N/N)N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=NC=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


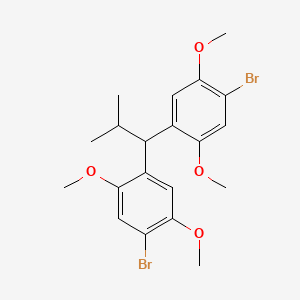
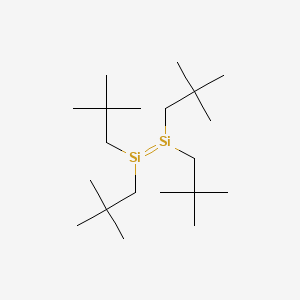

silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)

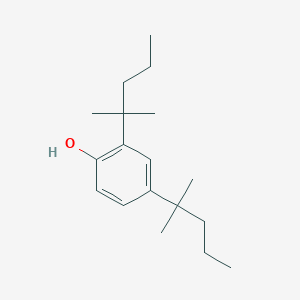
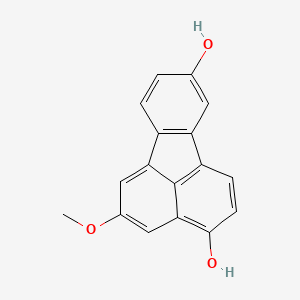
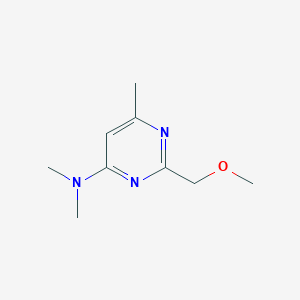
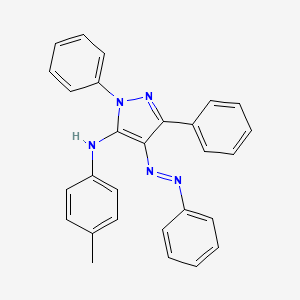
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
